2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group linked to a trimethylhexyl chain, which is further connected to an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol typically involves multiple steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with 3,4,5-trimethylhexan-2-yl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-(3,4,5-trimethylhexan-2-yl)phenol.
Etherification: The intermediate is then subjected to etherification with ethylene oxide under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyethanol moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The ethoxyethanol moiety may enhance solubility and facilitate cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol: Similar structure with a tetramethylbutyl group instead of a trimethylhexyl group.
2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}acetic acid: Contains an acetic acid moiety instead of an ethanol moiety.
Uniqueness
2-{2-[4-(3,4,5-Trimethylhexan-2-yl)phenoxy]ethoxy}ethan-1-ol is unique due to its specific trimethylhexyl substitution, which imparts distinct hydrophobic properties and reactivity compared to its analogs.
Properties
CAS No. |
827614-96-0 |
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Molecular Formula |
C19H32O3 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-[2-[4-(3,4,5-trimethylhexan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-14(2)15(3)16(4)17(5)18-6-8-19(9-7-18)22-13-12-21-11-10-20/h6-9,14-17,20H,10-13H2,1-5H3 |
InChI Key |
VPZNJGUYSCNALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)C(C)C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
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